molecular formula C11H18ClN3O B3217480 4-(Tert-pentyloxy)picolinimidamide hydrochloride CAS No. 1179360-81-6

4-(Tert-pentyloxy)picolinimidamide hydrochloride

Cat. No.: B3217480
CAS No.: 1179360-81-6
M. Wt: 243.73 g/mol
InChI Key: BRISJDFRXPTCKP-UHFFFAOYSA-N
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Description

4-(Tert-pentyloxy)picolinimidamide hydrochloride is a useful research compound. Its molecular formula is C11H18ClN3O and its molecular weight is 243.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 243.1138399 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylbutan-2-yloxy)pyridine-2-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.ClH/c1-4-11(2,3)15-8-5-6-14-9(7-8)10(12)13;/h5-7H,4H2,1-3H3,(H3,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRISJDFRXPTCKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)OC1=CC(=NC=C1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704335
Record name 4-[(2-Methylbutan-2-yl)oxy]pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1179360-81-6
Record name 4-[(2-Methylbutan-2-yl)oxy]pyridine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Picolinimidamide Derivatives in Contemporary Chemical Biology and Medicinal Chemistry

Picolinimidamide (B1582038) and its related amide derivatives, picolinamides, represent a class of heterocyclic compounds that have garnered significant attention in modern drug discovery. nih.govresearchgate.net The pyridine (B92270) ring, a core component of this scaffold, is a prevalent feature in numerous therapeutic agents due to its ability to engage in hydrogen bonding and other molecular interactions, often serving as a key pharmacophore. nih.gov

Derivatives of this class have been investigated for a wide array of biological activities. Research has shown that modifications to the picolinamide (B142947) and benzamide structures can lead to potent inhibitors of various enzymes, highlighting the versatility of this chemical scaffold. nih.gov For instance, different derivatives have been synthesized and evaluated for their potential as:

Acetylcholinesterase (AChE) inhibitors for neurodegenerative diseases. nih.gov

Anticancer agents.

DNA minor groove binders.

11β-hydroxysteroid dehydrogenase (11β-HSD1) inhibitors for metabolic disorders.

The amidine group (in picolinimidamide) is a strong base and can exist in a protonated state at physiological pH, making it an effective hydrogen bond donor. This feature is often exploited in drug design to achieve strong and specific interactions with biological targets. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for its development as a potential therapeutic agent.

Rationale for In Depth Academic Investigation of 4 Tert Pentyloxy Picolinimidamide Hydrochloride

While specific studies on 4-(Tert-pentyloxy)picolinimidamide hydrochloride are not publicly documented, a rationale for its academic investigation can be inferred from its structure. The design of this molecule likely stems from a systematic exploration of structure-activity relationships (SAR) around the picolinimidamide (B1582038) core.

The key structural features of the compound are:

The Picolinimidamide Scaffold: This provides the foundational structure known to interact with various biological targets.

The 4-Position Ether Linkage: Substitution at the 4-position of the pyridine (B92270) ring is a common strategy to modulate the electronic properties and binding interactions of the molecule.

The Tert-pentyl Group: This bulky, lipophilic group would significantly increase the compound's hydrophobicity. This modification could be intended to:

Enhance membrane permeability, potentially improving access to intracellular targets.

Probe a hydrophobic binding pocket within a target protein.

Influence the metabolic profile of the compound, potentially increasing its half-life by sterically hindering metabolic enzymes.

The Hydrochloride Salt: The use of a hydrochloride salt is a standard practice to improve the solubility and stability of amine-containing compounds for research and development purposes.

The combination of these features suggests that this compound was likely synthesized as part of a library of compounds aimed at optimizing potency, selectivity, or pharmacokinetic properties for a specific biological target.

Structure Activity Relationships Sar and Computational Chemistry of 4 Tert Pentyloxy Picolinimidamide Hydrochloride

Systematic SAR Studies of 4-(Tert-pentyloxy)picolinimidamide Hydrochloride Analogs

To construct a meaningful SAR analysis, a series of analogs of this compound would need to have been synthesized and biologically evaluated. This would allow for a systematic exploration of how structural modifications impact the compound's activity and selectivity.

Exploration of Substituent Effects on Biological Activity and Selectivity

A detailed exploration of substituent effects would require data from studies where different chemical groups are systematically introduced at various positions on the picolinimidamide (B1582038) scaffold or the tert-pentyloxy moiety. The resulting data, typically presented in tables comparing the chemical modification with biological activity (e.g., IC50 or EC50 values), is currently unavailable for this specific compound. Such a table would ideally look like the following hypothetical example:

Compound R1-Substituent (Pyridine Ring) R2-Substituent (Amidine) Biological Activity (IC50, nM) Selectivity vs. Target X
Analog 1HH[Value][Value]
Analog 2ClH[Value][Value]
Analog 3OCH3H[Value][Value]
Analog 4HCH3[Value][Value]

This table is for illustrative purposes only, as no such data has been found for this compound.

Positional Isomerism and its Impact on Activity

Investigating the impact of positional isomerism would involve synthesizing and testing isomers where the tert-pentyloxy group is moved to different positions on the pyridine (B92270) ring (e.g., 2-, 3-, 5-, or 6-position). A comparative analysis of their biological activities would reveal the optimal position for this substituent, providing crucial insights into the ligand's interaction with its biological target. This fundamental SAR data is not present in the accessible literature.

Conformational Analysis and Bioactive Conformations

Conformational analysis helps in understanding the three-dimensional structure of a molecule that is responsible for its biological activity. Techniques such as X-ray crystallography or NMR spectroscopy, often complemented by computational methods, are used to determine the bioactive conformation. No such studies have been published for this compound.

Ligand-Based Computational Approaches

In the absence of a known target structure, ligand-based computational methods are often employed. These approaches use the structural information of a set of active molecules to infer the properties of the target's binding site.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model for this compound and its analogs would define the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model could then be used for virtual screening of large compound libraries to identify novel, structurally diverse molecules with potentially similar activity. The generation of such a model is contingent on having a set of active and inactive analogs, which is currently not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling involves the development of a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This requires a dataset of structurally related compounds with corresponding activity data. A QSAR model for this compound analogs would allow for the prediction of the activity of novel, unsynthesized compounds. The absence of the necessary underlying data precludes the development of such a model.

Chemoinformatic Analysis of Picolinimidamide Scaffolds

Chemoinformatic analysis is a foundational step in understanding the potential of a chemical scaffold. For the picolinimidamide family, this involves a systematic evaluation of its structural and physicochemical properties to place it within the broader chemical space. This analysis often involves comparing the scaffold to libraries of known bioactive molecules, including natural products and synthetic drugs. mdpi.com

Key chemoinformatic descriptors are used to characterize the picolinimidamide scaffold:

Molecular Complexity and Shape: Analysis of parameters like the number of rotatable bonds, topological polar surface area (TPSA), and fraction of sp3 carbons provides insight into the scaffold's conformational flexibility and three-dimensional shape. This is crucial for understanding its potential to interact with complex biological targets.

Scaffold Diversity: Techniques like Bemis-Murcko scaffold analysis are employed to assess the novelty of the picolinimidamide core structure. nih.gov By comparing it to existing compound libraries, researchers can determine its uniqueness, which is a valuable attribute in developing new intellectual property and avoiding known toxicity issues. nih.gov

Pharmacophore and Substructure Analysis: This involves identifying the key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) within the picolinimidamide structure. This "fingerprint" can be used to search for molecules with similar bioactivity, a process known as scaffold hopping. mdpi.com

Key Chemoinformatic Descriptors for Scaffold Analysis

DescriptorDescriptionRelevance to Picolinimidamide Scaffold
Molecular WeightThe sum of the atomic weights of all atoms in a molecule.Influences solubility, permeability, and overall "drug-likeness."
Topological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.Correlates with drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
Fraction Csp3The number of sp3 hybridized carbons divided by the total carbon count.Higher values are associated with increased three-dimensionality and improved solubility and metabolic stability.
Bemis-Murcko ScaffoldThe core framework of a molecule, including all ring systems and the linkers connecting them.Used to assess structural novelty and diversity within a compound library. nih.gov

Structure-Based Computational Approaches

Once a biological target is identified, structure-based computational methods are employed to predict and analyze how a ligand like this compound might interact with it. These methods rely on the three-dimensional structures of the target protein, which are often obtained from X-ray crystallography or cryo-electron microscopy.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com For a molecule based on the picolinamide (B142947) or picolinimidamide scaffold, a common target class is protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov

The docking process involves:

Preparation of the Receptor and Ligand: The 3D structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is prepared by adding hydrogen atoms and assigning partial charges. The ligand, 4-(Tert-pentyloxy)picolinimidamide, is also prepared with an optimized 3D conformation. nih.gov

Defining the Binding Site: A grid box is defined around the known active site of the protein, often guided by the position of a co-crystallized native ligand. kg.ac.rs

Sampling and Scoring: The docking algorithm systematically samples a large number of possible orientations and conformations of the ligand within the binding site. Each "pose" is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). mdpi.com

For picolinamide-based inhibitors targeting VEGFR-2, docking studies have revealed key interactions. Typically, the nitrogen atom of the pyridine ring and the NH group of the amide form crucial hydrogen bonds with hinge residues like Cys919 in the kinase's active site. nih.gov The docking results for 4-(Tert-pentyloxy)picolinimidamide would be analyzed to see if its imidamide group and pyridine nitrogen can form similar favorable interactions.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. nih.govrsc.org By simulating the movements of all atoms in the ligand-protein complex within a solvated environment, MD can assess the stability of the docked pose and reveal subtle conformational changes. nih.govacs.orgrsc.org

An MD simulation workflow typically includes:

System Setup: The best-scoring docked complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

Equilibration: The system is gradually heated and equilibrated to ensure stability before the production run.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory of all atoms is recorded. nih.gov

Analysis of the MD trajectory can provide insights into the stability of key hydrogen bonds, the role of water molecules in mediating interactions, and the flexibility of different regions of the protein and ligand. kg.ac.rsnih.gov This information is crucial for validating the initial docking prediction and understanding the dynamic nature of the binding event. nih.gov

Free Energy Perturbation (FEP) is a rigorous and computationally intensive method used to calculate the relative binding free energies (ΔΔG) between two closely related ligands. nih.govvu.nl This technique provides a more accurate prediction of binding affinity changes resulting from small chemical modifications than standard docking scores. nih.gov

The FEP process is based on a thermodynamic cycle where a ligand (Ligand A) is "alchemically" transformed into another (Ligand B) both in solution and when bound to the protein. vu.nlcresset-group.com The difference in the free energy of these transformations corresponds to the relative binding affinity. cresset-group.com

For the 4-(Tert-pentyloxy)picolinimidamide scaffold, FEP could be used to predict the impact of modifying the tert-pentyloxy group—for example, by changing its size or replacing it with a different functional group. The high accuracy of FEP (often within 1 kcal/mol of experimental values) makes it a powerful tool for lead optimization, helping to prioritize which new analogs should be synthesized. nih.govcresset-group.com

Comparison of Structure-Based Computational Methods

MethodPrimary OutputComputational CostPrimary Use Case
Molecular DockingBinding pose and estimated score. mdpi.comLow (seconds to minutes per ligand)Virtual screening of large libraries; initial binding hypothesis generation. nih.govnih.gov
Molecular Dynamics (MD)Dynamic trajectory of the complex; stability assessment. acs.orgHigh (hours to days per complex)Validating docking poses; understanding dynamic interactions and conformational changes. nih.gov
Free Energy Perturbation (FEP)Accurate relative binding free energy (ΔΔG). nih.govVery High (days to weeks per perturbation)Lead optimization; accurately predicting affinity changes from small chemical modifications. nih.gov

To experimentally validate the binding modes predicted by computational methods, site-directed mutagenesis studies can be performed. nih.gov In this technique, specific amino acid residues in the protein's binding site that are predicted to be critical for ligand interaction are mutated to other residues (e.g., a smaller or non-polar residue like alanine).

If the computational model is correct, mutating a key residue should lead to a significant decrease in the ligand's binding affinity, which can be measured experimentally. nih.govnih.gov For instance, if docking and MD simulations predict a crucial hydrogen bond between the picolinimidamide group and a specific aspartate residue in the target protein, mutating that aspartate to an alanine (B10760859) would be expected to disrupt binding. Observing this loss of affinity in a biochemical assay provides strong evidence that the computationally predicted binding mode is accurate. nih.gov

De Novo Design and Optimization Strategies Utilizing the 4-(Tert-pentyloxy)picolinimidamide Scaffold

De novo design refers to the computational creation of novel molecular structures with desired properties, either from scratch or by building upon an existing scaffold. nih.gov The 4-(Tert-pentyloxy)picolinimidamide scaffold can serve as an excellent starting point for such strategies.

Methods for de novo design and optimization include:

Scaffold Hopping: This involves replacing the core picolinimidamide scaffold with a structurally different one while maintaining the original pharmacophoric features necessary for binding. nih.govchemrxiv.org This can lead to the discovery of novel chemical series with improved properties, such as better selectivity or pharmacokinetics. chemrxiv.org

Fragment-Based Growth: In this approach, the core scaffold is kept, and computational algorithms suggest new chemical fragments to add or modify at specific positions (like the tert-pentyloxy group) to enhance interactions with the target protein. Reinforcement learning and deep generative models can explore vast chemical spaces to propose novel, synthetically accessible modifications. nih.govopenreview.net

These advanced algorithms can optimize molecules for multiple objectives simultaneously, such as potency, selectivity, and synthetic accessibility, significantly accelerating the drug discovery cycle. chemrxiv.orgopenreview.net

Data-Driven Approaches for SAR Elucidation

The exploration of structure-activity relationships is fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. In modern drug discovery, data-driven approaches have become indispensable for accelerating this process. These methods leverage computational power to analyze large datasets of chemical structures and their associated biological activities, identifying key structural features that govern a compound's efficacy and selectivity.

For a compound like this compound, a data-driven SAR elucidation would typically involve the synthesis and biological evaluation of a library of analog compounds. This process would systematically modify different parts of the molecule, such as the picolinimidamide core, the tert-pentyloxy group, and the positions of various substituents. The resulting data, linking specific structural changes to variations in biological activity, would then be analyzed using a variety of computational techniques.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

A primary data-driven technique is the development of Quantitative Structure-Activity Relationship (QSAR) models. These mathematical models aim to establish a correlation between the physicochemical properties of a series of compounds and their biological activities. For this compound and its analogs, a hypothetical QSAR study would involve calculating a range of molecular descriptors for each compound. These descriptors can be categorized as:

1D Descriptors: Basic molecular properties like molecular weight, atom count, and logP (a measure of lipophilicity).

2D Descriptors: Structural features derived from the 2D representation of the molecule, such as topological indices and molecular connectivity.

3D Descriptors: Properties derived from the three-dimensional conformation of the molecule, including molecular shape and volume.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are employed to build a predictive model. An illustrative, hypothetical QSAR data table for a series of analogs of this compound is presented below.

Compound IDR-Group ModificationMolecular Weight ( g/mol )logPBiological Activity (IC₅₀, µM)
1 4-(Tert-pentyloxy)243.733.21.5
2 4-(Tert-butoxy)229.702.73.2
3 4-(Isopropoxy)215.672.15.8
4 4-Methoxy187.621.012.1
5 4-Hydroxy173.590.525.6

This table is a hypothetical representation for illustrative purposes and is not based on experimental data for the specified compounds.

Pharmacophore Modeling:

Another powerful data-driven approach is pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would be generated by aligning a set of active analogs and identifying common features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. This model would then serve as a 3D query to screen virtual compound libraries for novel molecules with the potential for similar biological activity.

Machine Learning in SAR:

More advanced data-driven approaches utilize machine learning algorithms to uncover complex, non-linear relationships between chemical structures and biological activity. Techniques such as support vector machines (SVM), random forests, and neural networks can be trained on datasets of active and inactive compounds to classify new molecules or predict their potency. These methods are particularly useful when dealing with large and diverse chemical datasets.

In the context of this compound, a machine learning model could be developed using data from a high-throughput screening campaign of a diverse library of picolinimidamide derivatives. The model would learn the intricate structural features that contribute to the desired biological activity, enabling the in-silico screening of vast chemical spaces to prioritize compounds for synthesis and testing.

While specific data for this compound is not available, the principles of data-driven SAR elucidation provide a clear roadmap for future research. By systematically synthesizing and testing analogs and applying a suite of computational tools including QSAR, pharmacophore modeling, and machine learning, researchers could efficiently map the structure-activity landscape of this chemical series. Such studies would be instrumental in optimizing the compound's properties and potentially identifying novel derivatives with enhanced biological profiles. The absence of such published data underscores a potential area for future investigation in the field of medicinal chemistry.

No Publicly Available Research Data for this compound

Despite a comprehensive search of scientific databases and publicly available literature, no preclinical in vitro or in vivo research applications corresponding to the specific chemical compound this compound were identified.

Extensive queries were conducted to locate studies detailing the use of this compound in advanced cellular models, including cell line-based studies, primary cell cultures, 3D cell cultures, and organoid models. Further searches were performed to find information regarding its application as a chemical probe for perturbing and understanding biological systems, with a focus on target engagement studies in live cells.

The search results did not yield any specific data on the mechanistic insights, biological processes, or phenotypic effects of this compound. Consequently, it is not possible to provide an article structured around the requested outline, as there is no available research to populate the specified sections and subsections. This includes the inability to generate data tables on research findings, as no such findings have been published in the accessible scientific literature.

It is possible that research on this compound is proprietary, in very early stages of development and not yet published, or that the compound is primarily used for purposes other than biological research. Without any available data, a detailed and scientifically accurate article on its preclinical research applications cannot be produced.

Preclinical in Vitro and in Vivo Research Applications Mechanistic Focus of 4 Tert Pentyloxy Picolinimidamide Hydrochloride

Use as a Chemical Probe for Perturbing and Understanding Biological Systems

Validation of Compound Specificity and Selectivity In Vitro

The initial stages of preclinical assessment for any novel compound involve rigorous in vitro testing to confirm its specificity and selectivity for the intended molecular target. For 4-(Tert-pentyloxy)picolinimidamide hydrochloride, also known as TPPU, its inhibitory activity against sEH is a key focus. In vitro assays are employed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity, a value known as the IC50. These studies are critical to ensure that the observed biological effects are indeed due to the inhibition of sEH and not off-target interactions.

Investigations in Preclinical In Vivo Models for Mechanistic Understanding

Following promising in vitro results, research transitions to in vivo models to explore the compound's effects within a complex biological system. These studies are designed to provide a deeper understanding of the compound's mechanism of action and its impact on physiological and pathophysiological processes.

The choice of animal model is paramount for investigating the specific biological questions at hand. For a compound like TPPU that targets sEH, models of diseases where this enzyme is implicated are often used. For instance, to understand the role of sEH in a particular disease pathway, researchers might utilize genetically modified animals, such as sEH knockout mice, alongside wild-type counterparts. This allows for a direct comparison of the compound's effects in the presence and absence of the target enzyme, providing valuable insights into its mechanism of action.

A critical aspect of in vivo studies is the measurement of biomarkers that can indicate the compound's engagement with its target and the subsequent biological response. In the context of sEH inhibition by TPPU, researchers would typically measure the levels of sEH-derived diols and their parent epoxides in various tissues and plasma. A significant decrease in the diol-to-epoxide ratio would serve as a robust biomarker of sEH inhibition in vivo.

Proof-of-concept studies are designed to demonstrate that target engagement by the compound leads to the desired modulation of a biological pathway and, consequently, a therapeutic effect in a disease model. For TPPU, this could involve administering the compound to an animal model of a specific disease and observing changes in disease-related endpoints. For example, in a model of inflammation, researchers might assess whether TPPU administration reduces inflammatory markers or tissue damage, thereby providing evidence for the role of sEH in that pathological process.

Understanding the extent to which a compound binds to its target in a living organism is crucial for interpreting its pharmacological effects. In vivo target occupancy studies for TPPU aim to quantify the percentage of sEH that is bound by the inhibitor at various time points after administration. nih.gov An in vivo displacement assay has been developed to measure this, providing a direct link between the compound's concentration in the body and its engagement with the target enzyme. nih.gov It has been demonstrated that the duration of in vivo drug-target binding is influenced by the drug-target residence time. nih.gov

Translational Research Frameworks from In Vitro Findings to In Vivo Mechanistic Validation

The ultimate goal of preclinical research is to translate promising in vitro findings into a clear understanding of a compound's in vivo mechanism and potential for clinical application. This involves a carefully designed framework that integrates in vitro potency data with in vivo pharmacokinetic and pharmacodynamic measurements. For TPPU, this means correlating its in vitro IC50 value with the in vivo dose required to achieve significant sEH inhibition and a measurable biological effect. The discrepancy between in vitro potency and in vivo efficacy is a known challenge in drug development, and a thorough understanding of the compound's behavior in both settings is essential for successful translation.

Advanced Analytical and Characterization Methodologies in Research on 4 Tert Pentyloxy Picolinimidamide Hydrochloride

Spectroscopic Techniques for Comprehensive Structural Elucidation of Novel Derivatives

Spectroscopic methods are fundamental in determining the precise three-dimensional arrangement of atoms within a molecule. For novel derivatives of 4-(tert-pentyloxy)picolinimidamide hydrochloride, these techniques are crucial for confirming the successful synthesis of the target structure and for identifying any related impurities.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, solid-state NMR for complex structures)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. Beyond standard one-dimensional (1D) ¹H and ¹³C NMR, advanced NMR techniques provide deeper insights into the connectivity and spatial relationships of atoms.

Two-Dimensional (2D) NMR Spectroscopy would be employed to unambiguously assign all proton and carbon signals for the this compound molecule.

COSY (Correlation Spectroscopy) experiments would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the picoline ring and the tert-pentyl group.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) spectra would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the tert-pentyloxy group to the picoline ring at the C-4 position and confirming the structure of the picolinimidamide (B1582038) moiety.

Solid-State NMR (ssNMR) could be utilized to study the compound in its solid, crystalline form. This is particularly valuable for investigating polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can provide detailed information about the molecular conformation and packing within the crystal lattice.

Hypothetical ¹H NMR Data for this compound: This table is illustrative and represents expected chemical shift regions for the different protons in the molecule.

Protons Expected Chemical Shift (ppm) Multiplicity
Pyridine (B92270) Ring Protons 7.0 - 8.5 Doublet, Singlet
Imidamide Protons (NH) 9.0 - 11.0 Broad Singlet
Tert-pentyl Methylene (-O-CH₂-) 4.0 - 4.5 Quartet
Tert-pentyl Ethyl (-CH₂-CH₃) 1.5 - 2.0 Multiplet
Tert-pentyl Methyls (-C(CH₃)₂) 1.0 - 1.5 Singlet
Tert-pentyl Ethyl (-CH₂-CH₃) 0.8 - 1.2 Triplet

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. For 4-(tert-pentyloxy)picolinimidamide, HRMS would be used to confirm its elemental composition (C₁₁H₁₈N₃O for the free base). This technique is also invaluable for identifying metabolites and degradation products in subsequent studies.

Expected HRMS Data:

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₁H₁₉N₃O⁺ 210.15499

Circular Dichroism (CD) Spectroscopy for Chiral Compounds (if applicable)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for the analysis of chiral molecules. If any derivatives of this compound were synthesized that contained stereocenters, CD spectroscopy would be essential for determining their stereochemical configuration and enantiomeric purity. As the parent compound is achiral, this technique would not be applicable to it directly.

Chromatographic Methods for Purity, Isolation, and Quantitative Analysis in Research Samples

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, and other impurities. They are also the cornerstone of quantitative analysis for determining the purity of research samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the workhorse of purity analysis in the pharmaceutical industry. A robust, validated HPLC method is required to accurately determine the purity of this compound.

Method Development would involve a systematic approach to optimize the separation of the main compound from any potential impurities. Key parameters to be optimized include:

Column Chemistry: A reversed-phase column, such as a C18, would likely be the first choice for a molecule of this polarity.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) would be explored. The pH of the aqueous phase would be critical to ensure good peak shape for the basic picolinimidamide moiety.

Detection: UV detection would be suitable, with the optimal wavelength determined by analyzing the UV spectrum of the compound.

Method Validation would be performed according to established guidelines (e.g., ICH) to ensure the method is reliable and reproducible. This would involve assessing parameters such as specificity, linearity, accuracy, precision, and robustness.

Illustrative HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advance in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm). This results in significantly faster analysis times, higher resolution, and improved sensitivity compared to traditional HPLC. For the analysis of this compound, a validated HPLC method could be transferred to a UPLC system to increase throughput, which is particularly advantageous in high-throughput screening or process monitoring environments. The principles of method development for UPLC are similar to HPLC, but with adjustments to flow rates and gradient times to take full advantage of the smaller particle technology.

Based on a comprehensive review of available scientific literature, there is no specific information detailing the advanced analytical and characterization methodologies for the compound This compound . The application of preparative and chiral chromatography, crystallographic techniques such as SCXRD and PXRD, and advanced microscopic imaging for this particular molecule has not been documented in the public research domain.

Therefore, it is not possible to provide a detailed, data-driven article on the following topics specifically for this compound:

Microscopic and Imaging Techniques for Cellular Localization and Interaction Studies

While these analytical techniques are standard and widely used in pharmaceutical and chemical research, no studies have been published that apply them to this compound. Information is available for related compounds, such as 4-(tert-Butyl)picolinimidamide hydrochloride, but a scientifically accurate report strictly focused on the requested "Tert-pentyloxy" derivative cannot be generated.

General Principles of the Requested Analytical Methodologies

For context, the following is a general overview of the principles behind the requested techniques, which would be applicable in a hypothetical research scenario involving a novel compound like this compound.

Preparative Chromatography for Compound Isolation

Preparative chromatography is a purification technique used to isolate a desired compound from a mixture in sufficient quantities for further analysis or use. In the synthesis of a novel compound, this method would be essential to separate the target molecule from starting materials, by-products, and other impurities. The process involves passing the mixture through a stationary phase (e.g., a column packed with silica gel) using a mobile phase (a solvent or mixture of solvents). Different components of the mixture travel at different rates, allowing for the collection of the pure compound in distinct fractions.

Table 1: Hypothetical Preparative HPLC Parameters for Compound Isolation

ParameterValuePurpose
Column C18, 250 x 50 mm, 10 µmReverse-phase separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water with 0.1% TFAGradient elution to resolve compounds with different polarities.
Flow Rate 80 mL/minTo process a large sample volume efficiently.
Detection UV at 254 nmTo monitor the elution of the target compound.
Sample Load 1-5 gramsTo isolate a substantial amount of pure product.

Chiral Chromatography for Enantiomeric Excess Determination

If a molecule is chiral (exists as non-superimposable mirror images called enantiomers), chiral chromatography is used to separate these enantiomers. This is critical in pharmaceutical research, as different enantiomers can have vastly different biological activities. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. The relative area of the peaks in the resulting chromatogram is used to determine the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other.

Crystallographic Techniques for Solid-State Characterization

SCXRD is a powerful technique that provides the precise three-dimensional arrangement of atoms within a crystal. nih.gov To perform this analysis, a high-quality single crystal of the compound is required. When a beam of X-rays is directed at the crystal, the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, researchers can determine bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule. mdpi.com This provides definitive proof of the compound's molecular structure.

PXRD is used to analyze a powdered sample containing many tiny crystals. nih.gov It is a primary tool for identifying the specific crystalline form (polymorph) of a compound. rigaku.comresearchgate.net Different polymorphs of the same active pharmaceutical ingredient can have different physical properties, such as solubility and stability, which can impact its bioavailability. uny.ac.id PXRD is also used to confirm the formation of a specific salt and to check the purity of a crystalline sample. researchgate.net The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a unique "fingerprint" for a particular crystal form. researchgate.net

Table 2: Comparison of Crystallographic Techniques

TechniqueSample TypeInformation ObtainedKey Application in Research
SCXRD Single Crystal3D molecular structure, absolute stereochemistry, bond lengths/angles.Definitive structure elucidation of a new compound.
PXRD Polycrystalline PowderCrystal form (polymorph) identification, phase purity, salt form confirmation.Quality control and characterization of bulk drug substance. rigaku.comuny.ac.id

Microscopic and Imaging Techniques for Cellular Localization and Interaction Studies

To understand how a compound functions at a cellular level, advanced microscopy techniques are employed. If this compound were fluorescent or could be tagged with a fluorescent probe, its location and interactions within cells could be visualized.

Confocal Microscopy: This technique uses a pinhole to reject out-of-focus light, allowing for the creation of sharp, high-resolution optical sections of a thick sample. It is used to determine the subcellular localization of a compound (e.g., in the nucleus, mitochondria, or cell membrane).

Super-Resolution Microscopy: This group of techniques bypasses the diffraction limit of light microscopy, enabling visualization of cellular structures at the nanoscale. nih.gov It could be used to study the interaction of the compound with specific protein complexes or other molecular machinery within the cell, providing unprecedented detail about its mechanism of action. nih.gov

Future Directions and Challenges in Research on 4 Tert Pentyloxy Picolinimidamide Hydrochloride

Emerging Research Frontiers for the Picolinimidamide (B1582038) Scaffold

Without specific research on 4-(Tert-pentyloxy)picolinimidamide hydrochloride, it is not possible to identify emerging frontiers directly related to this compound.

Challenges in Optimizing this compound for Specific Research Applications

The optimization of a compound for research applications is a data-driven process. The lack of published studies on the synthesis, characterization, and biological activity of this compound means that any discussion of optimization challenges would be purely speculative.

Potential for Development of Novel Research Tools and Probes Based on the Scaffold

The development of research tools and probes requires a foundational understanding of a compound's properties and interactions. As this information is not available for this compound, its potential in this area remains unknown.

Interdisciplinary Research Opportunities and Collaborative Frameworks

Identifying interdisciplinary opportunities necessitates initial findings that suggest a compound's utility in different scientific fields. The absence of such findings for this compound precludes a meaningful discussion of collaborative research.

Q & A

Q. What are the key synthetic strategies for 4-(tert-pentyloxy)picolinimidamide hydrochloride, and how can computational tools enhance route design?

  • Methodological Answer : Synthesis typically involves functionalization of the picolinamide core. Common steps include:
  • Nucleophilic substitution : Introducing the tert-pentyloxy group via reaction with tert-pentyl halides under basic conditions .
  • Amidation : Conversion of nitriles or esters to imidamides using ammonia or amines in acidic media .
  • Computational retrosynthesis : Tools like AI-driven platforms (e.g., ICReDD’s reaction path search) leverage quantum chemical calculations and databases (e.g., Reaxys) to predict feasible routes, prioritize precursors, and minimize trial-and-error .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :
  • Storage : Keep in airtight containers at room temperature, protected from moisture and light. Hygroscopic properties necessitate desiccant use .
  • Solubility : Test in polar aprotic solvents (e.g., DMSO) for stock solutions. For low solubility, heat to 37°C with sonication .
  • Stability : Monitor degradation via HPLC; refrigerate stock solutions (-20°C for ≤1 month; -80°C for ≤6 months) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify tert-pentyloxy and imidamide groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation .
  • HPLC-PDA : Assess purity (>98% recommended) and detect impurities .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers exist .

Advanced Research Questions

Q. How can reaction optimization for this compound synthesis be systematically approached?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs (e.g., Taguchi or Box-Behnken) to screen variables (temperature, catalyst loading, solvent ratios). Polish J. Chem. Technol. highlights DoE’s role in minimizing trials while maximizing data quality .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .
  • Feedback Loops : Integrate experimental data with computational models (e.g., DFT for transition state analysis) to refine conditions iteratively .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Replication : Standardize assay protocols (e.g., cell lines, incubation times) to isolate variables .
  • Purity Verification : Confirm compound integrity via NMR/HPLC; impurities (e.g., N-oxides) may skew bioactivity .
  • Meta-analysis : Cross-reference data from diverse sources (e.g., PubChem, DSSTox) while excluding unreliable vendors .

Q. What in silico models are suitable for predicting the reactivity and pharmacokinetics of this compound?

  • Methodological Answer :
  • Reactivity Prediction : Density Functional Theory (DFT) for transition state energetics; tools like Gaussian or ORCA .
  • ADMET Profiling : Use QSAR models in software like SwissADME or ADMETLab to predict absorption, metabolism, and toxicity .
  • Docking Studies : Molecular docking (AutoDock Vina) to explore interactions with biological targets (e.g., enzymes implicated in antimicrobial activity) .

Q. What experimental frameworks are recommended for evaluating the biological activity of this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria .
  • Cancer Cell Viability : MTT/XTT assays with dose-response curves (IC50 calculation) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) to validate results .

Q. How can researchers assess the environmental and toxicological risks of this compound during preclinical studies?

  • Methodological Answer :
  • In Vitro Toxicity : Use hepatic (HepG2) and renal (HEK293) cell lines for cytotoxicity screening .
  • Ecotoxicology Models : Leverage EPA’s DSSTox database for predictive ecotoxicity data .
  • Computational Tools : Apply TEST (Toxicity Estimation Software Tool) for preliminary hazard assessment .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tert-pentyloxy)picolinimidamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(Tert-pentyloxy)picolinimidamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.